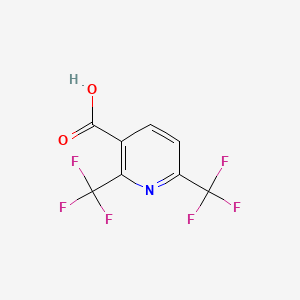

2,6-Bis(trifluoromethyl)nicotinic acid

Description

2,6-Bis(trifluoromethyl)nicotinic acid is a pyridine-based carboxylic acid derivative with two trifluoromethyl (-CF₃) groups at the 2- and 6-positions of the aromatic ring. The compound’s structure combines the electron-withdrawing effects of the -CF₃ groups with the acidic properties of the carboxylic acid moiety, making it valuable in pharmaceutical synthesis, agrochemicals, and coordination chemistry. Its molecular formula is C₈H₃F₆NO₂, with a molecular weight of 259.10 g/mol (inferred from analogs in ). The trifluoromethyl groups enhance metabolic stability and lipophilicity, which are critical in drug design .

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3(6(16)17)5(15-4)8(12,13)14/h1-2H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDLZWKUPOEICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)nicotinic acid typically involves the introduction of trifluoromethyl groups to a nicotinic acid precursor. One common method involves the reaction of nicotinic acid derivatives with trifluoromethylating agents under controlled conditions. For example, trifluoroacetic acid can be used as a trifluoromethylating agent in the presence of a catalyst to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve multi-step processes, including the preparation of intermediate compounds followed by trifluoromethylation and subsequent purification steps. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieving efficient industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the nicotinic acid moiety.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid derivatives .

Scientific Research Applications

2,6-Bis(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

2,6-Bis(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of two trifluoromethyl groups at the 2 and 6 positions of the pyridine ring. This modification enhances its lipophilicity and stability, making it an interesting candidate for various biological applications. The compound has been studied for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₀H₇F₆NO₂

- Molecular Weight : Approximately 287.16 g/mol

- Structure : Contains two trifluoromethyl groups which significantly influence its chemical behavior.

The mechanism by which this compound exerts its biological effects is primarily attributed to the following factors:

- Lipophilicity : The trifluoromethyl groups enhance the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets.

- Receptor Interaction : It may interact with specific receptors and enzymes, modulating their activity and leading to various biological effects. This includes potential interactions with nicotinic acetylcholine receptors (nAChRs), which are involved in numerous neurological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Studies have shown that derivatives of nicotinic acid can exhibit antioxidant effects, potentially reducing oxidative stress in cells.

- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, although specific data on its efficacy is still limited. For example, in A549 lung cancer cells, compounds with similar structures have demonstrated significant cytotoxicity through mechanisms involving increased reactive oxygen species (ROS) levels and lipid peroxidation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

- Cytotoxicity Assessment : Research on related trifluoromethylated nicotinic acids has indicated their potential as anticancer agents. In vitro studies demonstrated that these compounds could inhibit cell viability in various cancer cell lines through mechanisms involving oxidative stress .

- Mechanistic Studies : A study focusing on the synthesis and characterization of trifluoromethylated nicotinic acid derivatives highlighted their potential to modulate nAChRs, suggesting a role in neuropharmacology .

- Comparative Analysis : A comparison of this compound with other similar compounds showed enhanced stability and biological activity due to the dual trifluoromethyl substitution. This structural feature contributes to its unique physicochemical properties, making it more versatile for pharmaceutical applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.